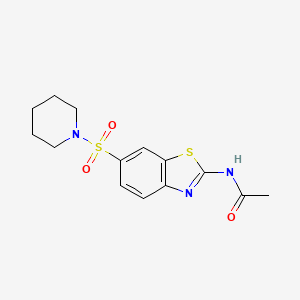
2-(4-Boc-Aminopiperidino)pyridine
Vue d'ensemble
Description
2-(4-Boc-Aminopiperidino)pyridine, also known as tert-butyl 1-(2-pyridinyl)-4-piperidinylcarbamate, is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . This compound is characterized by the presence of a pyridine ring and a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the amine group on the piperidine ring .
Mécanisme D'action
Target of Action
2-(4-Boc-Aminopiperidino)pyridine is a chemical compound that is often used in the field of organic synthesis It is known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, organoboron reagents like this compound interact with a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
Its role in the suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in suzuki–miyaura coupling suggests it plays a role in the formation of new carbon–carbon bonds .
Action Environment
It is known that the compound should be stored at 4°c and protected from light .
Analyse Biochimique
Biochemical Properties
Compounds with a piperidine moiety, such as 2-(4-Boc-Aminopiperidino)pyridine, have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Cellular Effects
Compounds with a piperidine moiety have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Compounds with a piperidine moiety have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Metabolic Pathways
Pyrimidine metabolism is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental function (i.e., DNA and RNA biosynthesis) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine . This intermediate is then reacted with 2-bromopyridine under basic conditions to yield 2-(4-Boc-Aminopiperidino)pyridine .
Propriétés
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-10-18(11-8-12)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUJUFYDZBYLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide](/img/structure/B2883515.png)
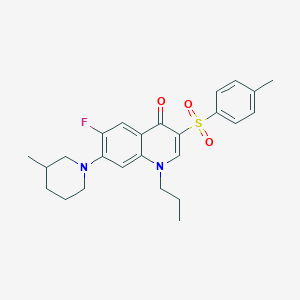
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2883517.png)
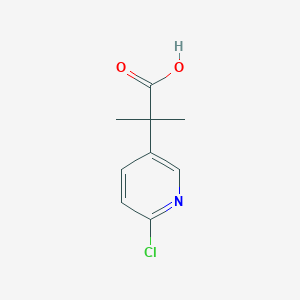
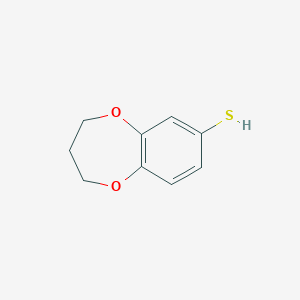


![methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B2883532.png)
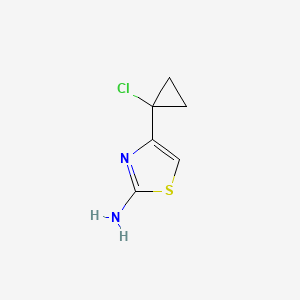
![tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate](/img/structure/B2883534.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)
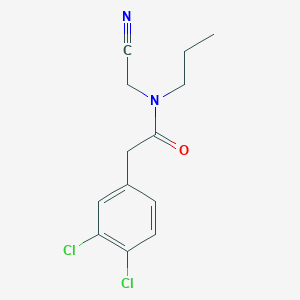
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)
